
Citalopram
Übersicht
Beschreibung
Citalopram ist ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), der häufig als Antidepressivum eingesetzt wird. Es wird hauptsächlich zur Behandlung von schweren depressiven Störungen, Zwangsstörungen, Panikstörungen und sozialer Phobie verschrieben . This compound verstärkt die serotonerge Übertragung, indem es die Wiederaufnahme von Serotonin, einem Neurotransmitter, im Gehirn hemmt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere wichtige Schritte:
Reduktion des Benzophenonderivats: Der Prozess beginnt mit der Reduktion eines nicht isolierbaren Magnesiumsalzes eines Benzophenonderivats unter Verwendung von Natriumborhydrid in Gegenwart eines protischen Lösungsmittels.
Bildung einer Zwischenverbindung: Die reduzierte Verbindung wird dann mit einem sauren Katalysator in einem unpolaren Lösungsmittel umgesetzt, um eine Zwischenverbindung zu erhalten.
Reaktion mit Kupfer(I)-Cyanid: Die Zwischenverbindung wird mit Kupfer(I)-Cyanid in einem polaren Lösungsmittelmedium umgesetzt, gefolgt von einer Umkristallisation unter Verwendung polarer und/oder alkoholischer Lösungsmittel, um die Cyanverbindung zu erhalten.
Endgültige Umwandlung: Die Cyanverbindung wird dann nach konventionellen Methoden zu this compound umgewandelt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Das Verfahren umfasst eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of citalopram involves several key steps:
Reduction of Benzophenone Derivative: The process begins with the reduction of an unisolable magnesium salt of a benzophenone derivative using sodium borohydride in the presence of a protic solvent.
Formation of Intermediate Compound: The reduced compound is then reacted with an acid catalyst in a non-polar solvent to obtain an intermediate compound.
Reaction with Copper(I) Cyanide: The intermediate is reacted with copper(I) cyanide in a polar solvent medium, followed by recrystallization using polar and/or alcoholic solvents to obtain the cyano compound.
Final Conversion: The cyano compound is then converted to this compound through conventional methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Citalopram unterliegt verschiedenen chemischen Reaktionen, darunter:
Thermische Zersetzung: This compound zersetzt sich nach dem Schmelzen bei 189,3 °C in einem einzigen Schritt unter Freisetzung von Bromwasserstoff, Dimethylamin und Fluorbenzol.
Oxidation und Reduktion: Diese Reaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Häufige Reagenzien und Bedingungen
Natriumborhydrid: Wird im Reduktionsschritt der Synthese verwendet.
Kupfer(I)-Cyanid: Wird zur Bildung der Cyanverbindung eingesetzt.
Säurekatalysatoren: Werden im Zwischenschritt der Bildung eingesetzt.
Wichtigste gebildete Produkte
Bromwasserstoff: Wird bei der thermischen Zersetzung freigesetzt.
Dimethylamin und Fluorbenzol: Nebenprodukte der thermischen Zersetzung.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Citalopram is approved for several conditions, including:
- Major Depressive Disorder : The primary indication for this compound, showing significant efficacy in clinical trials.
- Anxiety Disorders : Effective in managing generalized anxiety disorder and panic disorder.
- Obsessive-Compulsive Disorder : Used off-label to alleviate symptoms.
- Eating Disorders : Prescribed for conditions such as bulimia nervosa and binge eating disorder.
- Alcohol Use Disorders : Investigated for its potential to reduce cravings and withdrawal symptoms.
Neuroprotective Effects
Recent studies have highlighted this compound's neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's Disease. Research indicates that this compound may mitigate mitochondrial dysfunction associated with Alzheimer's pathology.
Case Study Insights
-
Neuroprotection in Alzheimer's Disease :
- A study demonstrated that this compound treatment led to reduced levels of amyloid-beta (Aβ) and improved mitochondrial dynamics in mouse models expressing mutant amyloid precursor protein (APP). This suggests a potential role for this compound in protecting against synaptic dysfunction and enhancing cell survival rates in neurodegenerative contexts .
-
Impact on Neuronal Differentiation :
- Another investigation into human embryonic stem cells revealed that exposure to this compound during neuronal differentiation influenced gene expression patterns associated with neurodevelopment. This study utilized a multi-omics approach, indicating that this compound could have implications for developmental neuroscience .
Pharmacological Profile
Indication | Evidence Level | Patient Characteristics | Dosage Form |
---|---|---|---|
Major Depressive Disorder | High | Adults | Oral tablets |
Generalized Anxiety Disorder | Moderate | Adults | Oral tablets |
Obsessive-Compulsive Disorder | Moderate | Adults | Oral tablets |
Bulimia Nervosa | Moderate | Adults | Oral tablets |
Alcohol Use Disorders | Emerging | Adults | Oral tablets |
Adverse Effects and Considerations
While generally well-tolerated, this compound can cause side effects such as:
- Nausea
- Fatigue
- Sexual dysfunction
- Weight gain
Monitoring is essential, especially when used in combination with other medications due to potential drug-drug interactions.
Wirkmechanismus
Citalopram works by selectively inhibiting the reuptake of serotonin in the presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft . This action enhances serotonergic transmission and alleviates symptoms of depression and anxiety . This compound has minimal effects on dopamine and norepinephrine transporters and shows little to no affinity for other receptor subtypes .
Vergleich Mit ähnlichen Verbindungen
Citalopram wird mit anderen selektiven Serotonin-Wiederaufnahmehemmern (SSRIs) verglichen, wie zum Beispiel:
Esthis compound: Effektiver als this compound im Hinblick auf das Erreichen einer akuten Reaktion und Remission bei schweren depressiven Störungen.
Fluoxetin: Ähnliche Wirksamkeit, aber unterschiedliche Nebenwirkungsprofile.
Paroxetin: This compound ist effektiver und hat ein besseres Nebenwirkungsprofil.
Die Besonderheit von this compound liegt in seiner hohen Selektivität für die Hemmung der Serotonin-Wiederaufnahme und der minimalen Wechselwirkung mit anderen Neurotransmittersystemen .
Biologische Aktivität
Citalopram is a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for the treatment of major depressive disorder (MDD) and anxiety disorders. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and its side effects profile.
This compound's primary mechanism involves the inhibition of serotonin reuptake in the central nervous system (CNS). This action enhances serotonergic neurotransmission, which is crucial for mood regulation. Unlike many tricyclic antidepressants, this compound exhibits a selective affinity for serotonin transporters (SLC6A4) and has minimal interactions with other neurotransmitter receptors such as norepinephrine, dopamine, and histamine receptors .
- Serotonin Reuptake Inhibition : this compound is at least eight times more potent than its metabolites in inhibiting serotonin reuptake, indicating that its antidepressant effects are primarily due to the parent compound rather than its metabolites .
- Receptor Affinity : this compound has low affinity for muscarinic acetylcholine receptors and does not significantly affect adrenergic or dopaminergic systems, which contributes to a favorable side effect profile compared to older antidepressants .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Bioavailability : Approximately 80%.
- Half-life : Ranges from 24 to 48 hours , with an average of about 35 hours. This half-life may be extended in populations with hepatic impairment or older age .
- Metabolism : Primarily metabolized by CYP450 enzymes (CYP3A4 and CYP2C19), leading to various metabolites, although the parent compound remains predominant in plasma .
Clinical Efficacy
Numerous clinical trials have demonstrated this compound's efficacy in treating depression:
- Children and Adolescents : A randomized controlled trial showed that this compound significantly improved depressive symptoms compared to placebo within one week. The mean dose was approximately 24 mg/day, with a notable effect size of 2.9 on the Children's Depression Rating Scale .
- Adults with MDD : In a study involving nearly 2,900 outpatients, the mean exit dose was 41.8 mg/day. The remission rates were reported at 28% using the Hamilton Depression Rating Scale (HAM-D) and 33% on the Quick Inventory of Depressive Symptomatology (QIDS-SR) .
- Preventive Efficacy : this compound has also been evaluated for preventing recurrent depression in elderly patients, showing significant efficacy in reducing recurrence rates during maintenance therapy .
Side Effects
While generally well tolerated, this compound can cause side effects including:
- Nausea
- Abdominal pain
- Rhinitis
- Discontinuation rates due to adverse events were comparable between this compound and placebo groups in various studies .
Summary Table of Key Findings
Parameter | Details |
---|---|
Mechanism of Action | Selective serotonin reuptake inhibitor |
Bioavailability | ~80% |
Half-life | 24 to 48 hours (average ~35 hours) |
Metabolism | Primarily via CYP3A4 and CYP2C19 |
Efficacy in Adults | Remission rates: 28% (HAM-D), 33% (QIDS-SR) |
Efficacy in Children | Significant improvement within one week |
Common Side Effects | Nausea, abdominal pain, rhinitis |
Case Studies
Several case studies illustrate this compound's effectiveness:
- A study on patients undergoing treatment for head and neck cancer indicated that this compound could prevent major depression during treatment phases, showcasing its utility beyond traditional psychiatric settings .
- Another longitudinal study highlighted that this compound maintained efficacy over extended periods, confirming its role in long-term management strategies for depression .
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQXVZVJXJVFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022826 | |
Record name | Citalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Citalopram | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
347-358, BP: 175-181 °C at 0.03 mm Hg /Citalopram/ | |
Record name | Citalopram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00215 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Citalopram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly soluble, log Kow = 1.39 at 22 °C.Solubility in water = 15,460 mg/L at 22 °C /Citalopram hydrobromide/, ... Sparingly soluble in water and soluble in ethanol. | |
Record name | Citalopram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00215 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Citalopram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of action of citalopram results from its inhibition of CNS neuronal reuptake of serotonin (5-HT). The molecular target for citalopram is the serotonin transporter (solute carrier family 6 member 4, _SLC6A4_), inhibiting its serotonin reuptake in the synaptic cleft. Citalopram binds with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors than tricyclic antidepressant drugs. This drug has no or neglible affinity for _5-HT1A_, _5-HT2A_, _dopamine D_1 and _D2_, _α1-_, _α2_-, and_ β adrenergic_, _histamine H1_, _gamma-aminobutyric acid_ (GABA), _muscarinic_, _cholinergic_, and _benzodiazepine_ receptors. Antagonism of _muscarinic_, _histaminergic_, and _adrenergic receptors_ is thought to be associated with several anticholinergic, sedative, and cardiovascular effects of other psychotropic drugs., /In/ whole-cell patch clamp recording of heterologous HERG-mediated currents in transfected mammalian cells ... citalopram blocks HERG with an IC(50) of 3.97 uM. This is slightly less potent than fluoxetine in /the same/ system (IC(50) of 1.50 uM). In isolated guinea pig ventricular cardiomyocytes, citalopram inhibited L-type calcium current (I(Ca,L)). The voltage dependence of I(Ca,L) inactivation in the presence of 100 uM citalopram was shifted significantly leftward. As a result, the I(Ca,L) 'window' in citalopram was found to be smaller & leftward-shifted compared to control. /These/ effects ... may help to explain citalopram's good cardiac safety profile, given its propensity to block HERG at excessive dosages. /Salt not specified/, The study was aimed to investigate the effects of the minimal effective doses of acute citalopram (5 mg/kg), (+/-)-8-hydroxydipropylaminotetralin HBr (8-OH-DPAT; 0.1 mg/kg), & their combined treatment on the rat open field & forced swimming behaviour & post-mortem monoamine content. The animals were prospectively divided into the vehicle- and para-chlorophenylalanine (p-CPA)-pretreated (350 mg/kg) groups. Acute citalopram (5 mg/kg), 8-OH-DPAT (0.1 mg/kg), or their combined treatment had no major effect on the rat open field & forced swimming behaviour. The post-mortem catecholamine content in four brain regions studied was unchanged in all treatment groups. The combined 8-OH-DPAT (0.1 mg/kg) & citalopram (5 mg/kg) treatment partially reversed the p-CPA-induced decr of serotonin (5-HT) and 5-hydroxy-indolacetic acid (5-HIAA) content. The present experiments demonstrate that the 5-HT1A receptors mediate some of the selective serotonin reuptake inhibitor-induced biochemical phenomena. | |
Record name | Citalopram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00215 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Citalopram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine white to off-white powder | |
CAS No. |
59729-33-8 | |
Record name | Citalopram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59729-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citalopram [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citalopram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00215 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Citalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Citalopram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITALOPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DHU5B8D6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Citalopram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Citalopram | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-188, Crystals from isopropanol. MP: 182-183. Freely soluble in water, ethanol, chloroform /Citolapram hydrobromide/, 178 °C | |
Record name | Citalopram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00215 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Citalopram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Citalopram | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Citalopram?
A1: this compound primarily acts by inhibiting the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This inhibition effectively increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. [, , ]
Q2: Does this compound interact with other molecular targets besides SERT?
A2: While this compound exhibits high selectivity for SERT, research indicates it can also interact with other molecular targets, including certain potassium channels. Notably, it inhibits TREK-1, TREK-2, and TRESK potassium channels, which are involved in regulating neuronal excitability. []
Q3: How does this compound's S-enantiomer, Esthis compound, differ in its interaction with SERT?
A3: Esthis compound demonstrates a higher affinity for SERT compared to the racemic this compound mixture. This difference in binding affinity contributes to its potentially faster onset of action and greater efficacy. [, , ]
Q4: What is the role of the R-enantiomer of this compound?
A4: The R-enantiomer of this compound, while not directly contributing to the therapeutic effect, has been shown to potentially inhibit the binding of the S-enantiomer to SERT, thereby potentially reducing its efficacy. []
Q5: How does chronic this compound treatment affect the adrenal gland's response to adrenocorticotropic hormone (ACTH)?
A5: Research suggests that chronic this compound treatment does not appear to sensitize the adrenal gland to ACTH in rats. While this compound-treated rats can elicit a corticosterone response to stress, this response is not accompanied by increased ACTH levels, suggesting alternative mechanisms may be involved. []
Q6: Has this compound been investigated for potential anti-cancer effects?
A6: Research indicates that this compound exhibits anti-proliferative activity against certain cancer cell lines, including the liver hepatocellular carcinoma cell line HepG2. This effect has been linked to the induction of apoptosis through mechanisms involving cytochrome C release and reactive oxygen species (ROS)-dependent activation of nuclear factor-κB (NF-κB). []
Q7: How do structural modifications of the this compound molecule influence its activity and selectivity?
A7: While the provided research papers do not extensively cover specific structural modifications and their impact, it is generally understood that even subtle alterations to the this compound molecule can significantly affect its binding affinity for SERT and other targets, potentially altering its pharmacological profile. This emphasizes the importance of SAR studies in drug development to optimize efficacy and minimize off-target effects. [General knowledge based on the field of medicinal chemistry]
Q8: How is this compound metabolized in the body?
A9: this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP2C19, with CYP3A4 and CYP2D6 playing minor roles. The primary metabolite, desmethylthis compound, also exhibits pharmacological activity. [, , , ]
Q9: How does CYP2C19 genotype influence this compound metabolism and potential for adverse effects?
A10: Individuals classified as "slow metabolizers" due to genetic variations in the CYP2C19 gene may experience higher plasma concentrations of this compound compared to "normal metabolizers" receiving the same dose. This can lead to an increased risk of side effects and requires careful dose adjustments. [, , , ]
Q10: What in vitro models have been used to study the effects of this compound on neural cells?
A12: Rat PC12 cells have been utilized as an in vitro model to investigate the neuroprotective potential of this compound. Studies demonstrated that this compound exhibited anti-apoptotic effects on serum-deprived PC12 cells, potentially mediated by the upregulation of brain-derived neurotrophic factor (BDNF). []
Q11: What animal models have been used to investigate the effects of this compound on depression-related behaviors?
A13: The rat chronic mild stress (CMS) model, a well-established animal model of depression, has been employed to evaluate the antidepressant-like effects of this compound. Results showed that this compound effectively reversed CMS-induced behavioral deficits, further supporting its therapeutic potential. []
Q12: How does the time to response for this compound compare to other antidepressants in the rat CMS model?
A14: In the rat CMS model, this compound exhibited a faster onset of action compared to the tricyclic antidepressant imipramine and the SSRI fluoxetine, indicating potential advantages in terms of treatment response time. []
Q13: What cardiac effects have been associated with this compound, and what precautions are recommended?
A15: this compound, particularly at higher doses or in individuals with certain risk factors, has been associated with QTc interval prolongation on electrocardiograms (ECGs), a risk factor for potentially fatal ventricular arrhythmias like torsade de pointes. Regulatory bodies recommend dose adjustments and careful monitoring in patients with a history of cardiac conditions, electrolyte disturbances, or those taking medications known to prolong the QTc interval. [, , , ]
Q14: Is there a reliable ECG marker to predict the risk of ventricular arrhythmias in this compound intoxication?
A16: Research suggests that the QRS/QTc ratio, a novel ECG marker, shows promise in predicting ventricular arrhythmia risk in this compound intoxication. Patients experiencing ventricular arrhythmias exhibited significantly lower QRS/QTc ratios compared to those without arrhythmias. []
Q15: How does Esthis compound compare to other antidepressants in terms of efficacy and tolerability?
A17: Meta-analyses of clinical trials suggest that Esthis compound demonstrates comparable or superior efficacy to other SSRIs, such as this compound, Fluoxetine, Paroxetine, and Sertraline, in treating major depressive disorder. It may also have a more favorable tolerability profile compared to some other antidepressants. [, , , , ]
Q16: Are there non-pharmacological alternatives or adjunctive therapies for depression that can be considered?
A16: Yes, various non-pharmacological interventions, such as cognitive behavioral therapy (CBT), interpersonal therapy, and other forms of psychotherapy, have proven effective in treating depression. These therapies can be used alone or in conjunction with medication, depending on the individual patient's needs and preferences. [General knowledge based on the field of psychiatry]
Q17: What analytical methods are commonly employed for the quantification of this compound and its metabolites in biological samples?
A19: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is widely used for the accurate and sensitive quantification of this compound and its metabolites in plasma and other biological matrices. [, , ]
Q18: What sample preparation techniques are often used prior to HPLC analysis of this compound in biological samples?
A20: Solid-phase extraction (SPE) is a common sample preparation technique used to extract and purify this compound from biological matrices, such as plasma, prior to HPLC analysis. This technique helps to remove interfering compounds and concentrate the analyte of interest, improving the sensitivity and reliability of the analysis. [, ]
Q19: Have thin-layer chromatography (TLC) methods been explored for the analysis of this compound?
A21: Yes, TLC coupled with densitometric analysis has been investigated as a potential method for the simultaneous analysis of this compound and other centrally acting serotonin reuptake inhibitors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.